molecular formula C5H2ClNO4 B1347027 5-Nitro-2-furoyl chloride CAS No. 25084-14-4

5-Nitro-2-furoyl chloride

Cat. No. B1347027
CAS RN: 25084-14-4
M. Wt: 175.52 g/mol
InChI Key: OLEFNFXYGGTROA-UHFFFAOYSA-N
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Scientific Research Applications

1. Solvolysis and Reaction Mechanisms

5-Nitro-2-furoyl chloride has been studied for its solvolysis rate constants in different solvents. These studies provide insights into the reaction mechanisms, such as bimolecular reactions, and help in understanding the solvent kinetic isotope effects. This research aids in the broader understanding of chemical reaction dynamics and solvent effects (Choi et al., 2012).

2. Synthesis of Mesoionic Compounds

Mesoionic compounds have been synthesized using 5-nitro-2-furoyl chloride. These compounds exhibit biological activities and can potentially modulate antibiotic resistance in bacteria like Staphylococcus aureus. This represents a significant application in medicinal chemistry and pharmaceutical research (Oliveira et al., 2011).

3. Antimicrobial Activity

Some derivatives synthesized from 5-nitro-2-furoyl chloride have shown antimicrobial activity against bacteria like S. pyogenes and S. aureus. This highlights its potential use in developing new antimicrobial agents (Roveri et al., 1982).

4. Pro-Drug Systems

Research has been conducted on the use of 5-nitro-2-furoyl chloride derivatives as bioreductively activated pro-drug systems. This is particularly relevant in the context of cancer therapy, where such systems can be used to release therapeutic drugs selectively in hypoxic solid tumors (Berry et al., 1997).

5. Photodissociation Dynamics

The dynamics of bond fission in the photodissociation of 2-furoyl chloride, a related compound, has been studied using techniques like mass spectrometry. Understanding these dynamics is important in fields like photochemistry and environmental chemistry (Saha et al., 2012).

Future Directions

There are several research papers available that discuss the properties and potential applications of 5-Nitro-2-furoyl chloride64. However, more research is needed to fully understand its potential uses and implications.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. Always refer to the most recent and reliable sources when dealing with chemicals.


properties

IUPAC Name

5-nitrofuran-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClNO4/c6-5(8)3-1-2-4(11-3)7(9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEFNFXYGGTROA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179778
Record name 5-Nitrofuroyl chloride
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Molecular Weight

175.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-furoyl chloride

CAS RN

25084-14-4
Record name 5-Nitro-2-furoyl chloride
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Record name 5-Nitrofuroyl chloride
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Record name 5-Nitrofuroyl chloride
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Record name 5-nitrofuroyl chloride
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Synthesis routes and methods I

Procedure details

A solution of 5-nitro-2-furoyl chloride, which was prepared with 5-nitro-2-furoic acid (2.0 g) and oxalyl chloride (1.4 ml) in an usual manner, in dichloromethane (10 ml) was added to a suspension at aluminum chloride (1.78 g) at 25° C. The mixture was stirred at 25° C. for 30 minutes, and then a solution of indole (1.49 g) in dichloromethane (15 ml) was added at 25° C. The mixture was stirred at 25° C. for 1 hour, and poured into ice water. The precipitates were filtered and washed with water, ethyl acetate and hot ethanol to give 3-(5-nitro-2-furoyl)indole (1.08 g) as yellow powder.
Quantity
2 g
Type
reactant
Reaction Step One
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1.4 mL
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10 mL
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1.78 g
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1.49 g
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15 mL
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[Compound]
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ice water
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Synthesis routes and methods II

Procedure details

To a mixture of 3.00 g. of 5-nitro-2-furan-carboxylic acid and 2.06 ml. of thienyl chloride in 50 ml. ether is added 0.45 ml. of dimethyl formamide. The reaction mixture is stirred overnight, under nitrogen, at room temperature. The ether solution is then decanted and the solvent removed to yield 5-nitro-2-furancarboxylic acid chloride, which is then dissolved in 50 ml. ether at 0° . To this solution is added, under nitrogen, 2.06 g. of cyclopropanemethyl alcohol and 3.1 of pyridine. The reaction mixture is allowed to warm to room temperature and is stirred for six days. Ether and water is added to the reaction mixture, the ether layer is decanted, and the aqueous phase is extracted once with ether. The combined organic phases are washed with 2N sulfuric acid, sodium carbonate, water, saturated copper sulfate, and brine, dried over calcium sulfate and the solvent removed to give 3.36 g. of cyclopropanemethyl 5-nitro-2-furancarboxylate, melting point 78°-80°.
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To a solution of 1.2 g of 5-nitrofuran-2-carboxylic acid in 15 ml of ethyl acetate, was added 2.5 g of phosphorous pentachloride. The resulting mixture was stirred for 45 minutes at room temperature. Distilling off the solvent gave the oily substance, 5-nitrofuran-2-carboxylic acid chloride.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
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Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
HJ Choi, HJ Koh, D Ali, KY Yang… - Bulletin of the Korean …, 2012 - researchgate.net
… kinetic study was undertaken of the solvolysis of 5-nitro-2-furoyl chloride (1) in a variety of pure … cInjected 10 µL of a 1% solution of 5-nitro-2-furoyl chloride in dry acetonitrile into 3 mL of …
Number of citations: 5 www.researchgate.net
SS Pelosi, JE Gray - Journal of Medicinal Chemistry, 1974 - ACS Publications
… An alternative synthesis of II by reaction of 5-nitro-2furoyl chloride with substituted benzenes in the presence of AICI3 failed to give appreciable amounts of pure product with the …
Number of citations: 2 pubs.acs.org
HA Burch, LE Benjamin, HE Russell… - Journal of Medicinal …, 1974 - ACS Publications
13-19 2-furoyl chloride. After completing the addition, the solution was heated on a steam bath for 2 hr and poured into 4 1. of ice-HzO, and the solids were removed by filtration. The …
Number of citations: 16 pubs.acs.org
WR SHERMAN - The Journal of Organic Chemistry, 1961 - ACS Publications
… A solution of 5-nitro-2-furoyl chloride (5.27 g., 0.03 mole) in 30 ml. of pure, dry dioxane was added slowly to a stirred suspension of thiosemicarbazide (2.73 g., 0.03 mole) and 7 g. of …
Number of citations: 100 pubs.acs.org
T Makino - Chemical and Pharmaceutical Bulletin, 1962 - jstage.jst.go.jp
… by reacting three kinds of heterocyclic amines, 2amino-4-(p-alkylphenyl) thiazole,5) 2-amino-5-alkyl-1, 3, 4-thiadiazole6) and 3-amino-6alkoxypyridazine7) with 5-nitro-2-furoyl chloride …
Number of citations: 5 www.jstage.jst.go.jp
DC Suster, LV Feyns, G Ciustea, G Botez… - Journal of Medicinal …, 1974 - ACS Publications
… A solution of 6 g (34 mmol) of 5-nitro-2-furoyl chloride in 14 ml of dioxane was added dropwise to the above solution at room temperature over a period of 35 min. The pH of the solution …
Number of citations: 14 pubs.acs.org
PF de ATHAYDE FILHO, J MILLER… - Heterocyclic …, 1996 - degruyter.com
… Mesoionic l,4-diphenyl-5-(5-nitro-2-furanyl)-l,3,4-triazolium-2-thiolate was prepared as its hydrochloride by the reaction of 1,4-diphenyl-thiosemicarbazide with 5-nitro-2-furoyl chloride. …
Number of citations: 10 www.degruyter.com
AD Mance, KI Jakopčić - Organic preparations and procedures …, 1994 - Taylor & Francis
… The starting S-nitr0-2-furainides'~ were prepared from 5-nitro-2-furoyl chloride and an excess of the appropriate amine in dry dioxane according to the reported procedure."'b …
Number of citations: 1 www.tandfonline.com
HR Snyder - Journal of Medicinal Chemistry, 1967 - ACS Publications
It is of interest that 1 and 3 were active in testing against Plasmodium berghei, 1 having a curative rating, while 2 was inactive. A similar relationship of the amine and corresponding …
Number of citations: 5 pubs.acs.org
C Soares de Oliveira, V dos Santos Falcão-Silva… - Molecules, 2011 - mdpi.com
… The compound MC-2 is a novel structure and was obtained by the reaction of 5-nitro-2-furoyl chloride with 1,4-diphenylthiosemicarbazide. However, worth mentioning is that from this …
Number of citations: 24 www.mdpi.com

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